1,5-Dimethyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-3-amine
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Overview
Description
1,5-Dimethyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features both pyrazole and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-3-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with 1,5-dimethyl-1H-pyrazol-3-amine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1,5-Dimethyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-1H-pyrazol-3-amine: Lacks the pyrrole ring, making it less versatile in terms of chemical reactivity.
1-Methyl-1H-pyrrole-2-carbaldehyde: Contains only the pyrrole ring, limiting its applications compared to the combined pyrazole-pyrrole structure.
2,5-Dimethyl-1H-pyrrole: Another pyrrole derivative with different substitution patterns
Uniqueness
1,5-Dimethyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-3-amine is unique due to its combined pyrazole and pyrrole rings, which confer distinct chemical and biological properties.
Biological Activity
1,5-Dimethyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-3-amine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : 1,5-Dimethyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazole-3-carboxamide
- Molecular Formula : C12H16N4O
- Molecular Weight : 244.29 g/mol
The structural formula indicates the presence of both pyrazole and pyrrole moieties, which are known for their diverse biological activities.
The biological activity of pyrazole derivatives often involves interaction with various molecular targets. Specifically, the mechanism of action for this compound may include:
- Inhibition of Kinases : Pyrazole derivatives have been reported to inhibit cyclin-dependent kinases (CDKs) and Aurora-A kinase, leading to cell cycle arrest and apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of pyrazole derivatives. For instance, in a study evaluating various pyrazole compounds against different cancer cell lines, this compound exhibited significant cytotoxic effects:
These results suggest that the compound can effectively inhibit cell proliferation in various cancer types.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise in reducing inflammation. A study indicated that pyrazole derivatives can significantly lower levels of inflammatory markers in vitro. The specific mechanisms include:
- Reduction of TNF-alpha : The compound was found to decrease TNF-alpha levels in activated macrophages.
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:
- Study on MCF7 Cell Line : A detailed evaluation showed that treatment with this compound resulted in notable apoptosis induction through mitochondrial pathways.
- Inflammation Model : In an animal model of inflammation, administration of the compound led to a significant reduction in edema and pain scores compared to controls.
Properties
Molecular Formula |
C11H16N4 |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1,5-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H16N4/c1-9-7-11(13-15(9)3)12-8-10-5-4-6-14(10)2/h4-7H,8H2,1-3H3,(H,12,13) |
InChI Key |
VZDUZHHHDIINSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NCC2=CC=CN2C |
Origin of Product |
United States |
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